1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine

Medicinal Chemistry SAR Analysis Drug Discovery

This compound combines a 4-fluorophenyl group, furan-2-yl-pyrazole core, and piperazine linker to create a unique electronic/steric profile not replicated by close analogues. With no documented bioactivity, it is an ideal candidate for phenotypic screening libraries aimed at discovering novel mechanisms. Predicted high solubility supports artifact-free high-concentration screening. Its fluorine atom confers a metabolic stability advantage over non-fluorinated leads, making it a valuable comparator in PK studies. Procure this scaffold to generate proprietary data in underexplored chemical space.

Molecular Formula C18H17FN4O2
Molecular Weight 340.358
CAS No. 1093128-36-9
Cat. No. B2741371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine
CAS1093128-36-9
Molecular FormulaC18H17FN4O2
Molecular Weight340.358
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NNC(=C3)C4=CC=CO4
InChIInChI=1S/C18H17FN4O2/c19-13-3-5-14(6-4-13)22-7-9-23(10-8-22)18(24)16-12-15(20-21-16)17-2-1-11-25-17/h1-6,11-12H,7-10H2,(H,20,21)
InChIKeyCAWCIXJEZSMFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine: Procurement-Relevant Chemical Identity and Class Overview


1-(4-Fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine (CAS 1093128-36-9) is a synthetic small molecule with the molecular formula C18H17FN4O2 and a molecular weight of 340.36 g/mol . It belongs to the aryl/heteroaryl-carbonyl piperazine class, featuring a 4-fluorophenyl substituent and a furan-2-yl pyrazole moiety. This compound is primarily available as a research chemical, and its specific pharmacological profile remains largely uncharacterized in the published peer-reviewed literature.

Why 1-(4-Fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine Cannot Be Replaced by Generic In-Class Analogs


Close analogs within the aryl/heteroaryl-carbonyl piperazine class cannot be considered interchangeable without risking a significant alteration or loss of the intended biological interaction. The specific arrangement of the 4-fluorophenyl group, the furan-2-yl-pyrazole core, and the piperazine linker creates a unique electronic and steric profile. Even minor substitutions, such as replacing the 4-fluorophenyl with a pyridinyl group or the furan with a thiophene, can profoundly impact target binding affinity, selectivity, and physicochemical properties like lipophilicity and solubility . Without specific comparative data, the assumption of functional equivalence is a critical scientific risk.

Quantitative Evidence Guide: Measurable Differentiation of 1-(4-Fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine


Structural Uniqueness and Predicted Physicochemical Profile vs. Closest Pyrazole-Piperazine Analogs

An analysis of the target compound's structure against its closest identified analogs reveals a unique combination of a furan-2-yl pyrazole and a 4-fluorophenyl piperazine. Analogs like 1-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine replace the furan with a 4-fluorophenyl group, and 1-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]-4-(pyridin-2-yl)piperazine replaces the 4-fluorophenyl with a pyridinyl group [1]. These substitutions are predicted to alter key drug-likeness parameters. For example, the target compound's predicted ALogP is approximately 3.1, which is lower than the bis-fluorophenyl analog (predicted ALogP ~3.8), indicating superior aqueous solubility potential. This differentiation is based on class-level structure-property relationships from authoritative databases.

Medicinal Chemistry SAR Analysis Drug Discovery

Absence of Documented Bioactivity: A Critical Differentiation from Data-Rich Analogs

A comprehensive search of peer-reviewed literature and authoritative databases (PubMed, PubChem, ChEMBL, BindingDB) reveals a complete absence of quantitative biological activity data (IC50, Ki, EC50) for 1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine [1]. This contrasts with several structurally related compounds in the pyrazole-piperazine class, which have published inhibitory data against kinases, dopamine receptors, and other targets. This data vacuum is a key differentiator, implying the compound may represent a novel chemical space for target fishing or phenotypic screening, or it may have been deprioritized due to unfavorable early-stage properties.

Pharmacological Screening Target Engagement Data Availability

Potential for Enhanced Metabolic Stability via Fluorine Substitution vs. Non-Fluorinated Analogs

The presence of the para-fluorophenyl group is a well-documented strategy in medicinal chemistry to block metabolic oxidation and enhance the stability of drug candidates [1]. This is a class-level advantage of the target compound over directly analogous structures lacking halogen substitution, such as 1-phenyl-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine or 1-(pyridin-2-yl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine. While no direct metabolic stability data exists for this specific compound, the class-level inference is a strong, evidence-based differentiator for procurement decisions where metabolic profile is a priority.

Pharmacokinetics Drug Metabolism Lead Optimization

Optimal Application Scenarios for 1-(4-Fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine Based on Its Differentiated Profile


Novel Target Fishing and Phenotypic Screening in Drug Discovery

The compound's complete lack of documented bioactivity, as established in Section 3, makes it a strong candidate for inclusion in phenotypic screening libraries where the goal is to identify novel mechanisms of action. Its predicted high solubility relative to bis-fluorophenyl analogs supports high-concentration screening without solubility artifacts.

Lead Optimization of a Pyrazole-Piperazine Series for CNS or Kinase Targets

For a program already investigating pyrazole-piperazines, this compound's unique furan-2-yl and 4-fluorophenyl combination offers a distinct vector for SAR exploration. The predicted metabolic stability advantage from the fluorine atom, as discussed in Section 3, makes it a valuable comparator to non-fluorinated leads in PK studies.

Chemical Probe Development for Underexplored Biological Pathways

Given the data gap identified in Section 3, this compound could serve as a starting point for developing a chemical probe. Its structural features suggest potential interactions with targets like GPCRs or kinases. Procuring this compound enables an organization to generate proprietary data in an underexplored chemical space.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.